molecular formula C6H14ClNO B1601271 Ethyl 2-methylpropanecarboximidate hydrochloride CAS No. 52070-18-5

Ethyl 2-methylpropanecarboximidate hydrochloride

Cat. No. B1601271
CAS RN: 52070-18-5
M. Wt: 151.63 g/mol
InChI Key: LWNZWFFRNHYXPX-UHFFFAOYSA-N
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Description

Ethyl 2-methylpropanecarboximidate hydrochloride is a chemical compound with the molecular formula C7H16ClNO . It has a molecular weight of 151.63 g/mol.


Synthesis Analysis

The synthesis of Ethyl 2-methylpropanecarboximidate hydrochloride involves dissolving Isobutyronitrile (1 g, 14.5 mmol) in anhydrous ethanol (30 mL) under an atmosphere of Ar. The solution is cooled to 0° C., saturated with HCl gas, stirred for 6 h, allowed to warm to RT, and stirred for 6 h. The solvent is then removed in vacuo to afford ethyl isobutyrimidate hydrochloride (1.8 g, 82%) as a colorless solid.


Molecular Structure Analysis

The InChI Key for Ethyl 2-methylpropanecarboximidate hydrochloride is LWNZWFFRNHYXPX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Ethyl 2-methylpropanecarboximidate hydrochloride is initiated by the reaction of Isobutyronitrile with anhydrous ethanol. This is followed by the addition of HCl gas. The reaction is stirred for a total of 12 hours.


Physical And Chemical Properties Analysis

Ethyl 2-methylpropanecarboximidate hydrochloride is a powder . It has a melting point of 89-90°C . The storage temperature is -10°C .

Scientific Research Applications

  • GABAergic Synaptic Transmission Modulation : Research conducted by Schlichter et al. (2000) studied the effects of 2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine hydrochloride, a related compound, on GABA(A) receptor function. This compound showed anxiolytic properties and potentiated GABA(A) receptor-mediated membrane currents in rat hypothalamic and spinal cord dorsal horn neurons (Schlichter et al., 2000).

  • Prostate Cancer Cell Proliferation : A study by Parihar et al. (2003) explored the effects of 1-ethyl-2-benzimidazolinone on human prostate cancer cells, demonstrating the importance of intermediate-conductance Ca2+-activated K+ channels in the regulation of human prostate cancer cell proliferation (Parihar et al., 2003).

  • Alzheimer Disease Research : Shoghi-Jadid et al. (2002) used 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

  • Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : De Martino et al. (2005) researched novel 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles as HIV-1 non-nucleoside reverse transcriptase inhibitors, indicating their potential use in anti-AIDS regimens (De Martino et al., 2005).

  • Ethylene Perception in Fruits and Vegetables : Watkins (2006) discussed the use of 1-methylcyclopropene, a compound related to ethyl 2-methylpropanecarboximidate hydrochloride, in fruits and vegetables, highlighting its role in the inhibition of ethylene perception and its effects on ripening and senescence processes (Watkins, 2006).

Safety And Hazards

The safety information available indicates that Ethyl 2-methylpropanecarboximidate hydrochloride is a hazardous substance . It has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include “Highly flammable liquid and vapor”, “Causes serious eye irritation”, and "May cause drowsiness or dizziness" .

properties

IUPAC Name

ethyl 2-methylpropanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-4-8-6(7)5(2)3;/h5,7H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNZWFFRNHYXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510613
Record name Ethyl 2-methylpropanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylpropanecarboximidate hydrochloride

CAS RN

52070-18-5
Record name Ethyl 2-methylpropanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methylpropanecarboximidate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Isobutyronitrile (1 g, 14.5 mmol) was dissolved in anhydrous ethanol (30 mL) under an atmosphere of Ar. The solution was cooled to 0° C., saturated with HCl gas, stirred for 6 h, allowed to warm to RT, and stirred for 6 h. The solvent was removed in vacuo to afford ethyl isobutyrimidate hydrochloride (1.8 g, 82%) as a colorless solid. 1H NMR (400 MHz, DMSO-d6): δ 11.78 (br s, 1H), 11.05 (br s, 1H), 4.40 (q, J=7.0 Hz, 2H), 2.93-2.92 (m, 1H), 1.33 (t, J=7.0 Hz, 3H), 1.16 (d, J=6.9 Hz, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 138.2 g (2 mol) of isobutyronitrile in 101.2 g (2.2 mol) of ethanol cooled to 0° C. was saturated with anhydrous HCl gas (total vol. of HCl=1.5 L: 2.2 mol) at a rate of 1.5 L/min for 35 minutes. The resulting mixture was tightly capped and stored in a refrigerator (-5° C.) for 5 days and then stirred at room temperature for 18 hours. The solid formed was removed by filtration and the filtrate was poured into 2 L of anhydrous ether with stirring and the resulting reaction mixture was stirred at 0°-5° C. for 30 minutes. The precipitated solid was filtered, washed with anhydrous ether, and dried in a vacuum oven (over KOH) to afford 150 g (98.9%) of 1-imino-1-ethoxyisobutane hydrochloride.
Quantity
138.2 g
Type
reactant
Reaction Step One
Quantity
101.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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